molecular formula C7H11N3 B14753511 4-Ethyl-6-methylpyridazin-3-amine CAS No. 912331-57-8

4-Ethyl-6-methylpyridazin-3-amine

Cat. No.: B14753511
CAS No.: 912331-57-8
M. Wt: 137.18 g/mol
InChI Key: CNPKMURMCDJXQY-UHFFFAOYSA-N
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Description

4-Ethyl-6-methylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-methylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridazines, which can exhibit different pharmacological and industrial properties .

Scientific Research Applications

4-Ethyl-6-methylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-ethyl-6-methylpyridazin-3-amine involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-6-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

912331-57-8

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-ethyl-6-methylpyridazin-3-amine

InChI

InChI=1S/C7H11N3/c1-3-6-4-5(2)9-10-7(6)8/h4H,3H2,1-2H3,(H2,8,10)

InChI Key

CNPKMURMCDJXQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NC(=C1)C)N

Origin of Product

United States

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